A Senior Application Scientist's Technical Guide to 4-Fluoro-2-hydroxybenzonitrile (CAS: 186590-01-2): Properties, Characterization, and Applications
A Senior Application Scientist's Technical Guide to 4-Fluoro-2-hydroxybenzonitrile (CAS: 186590-01-2): Properties, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2-hydroxybenzonitrile, a fluorinated aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. As a versatile synthetic intermediate, its unique electronic properties, conferred by the fluorine, hydroxyl, and nitrile functional groups, make it a valuable building block for complex molecular architectures. This document, intended for researchers and drug development professionals, details the molecule's fundamental physicochemical properties, outlines a representative synthetic strategy, provides in-depth protocols for its spectroscopic characterization, and explores its applications, with a particular focus on drug discovery. All methodologies are presented with an emphasis on the underlying scientific principles to ensure both technical accuracy and practical utility in a laboratory setting.
Introduction to 4-Fluoro-2-hydroxybenzonitrile
4-Fluoro-2-hydroxybenzonitrile, a substituted benzonitrile, belongs to a class of organic compounds that serve as critical precursors in fine chemical synthesis. The strategic placement of a fluorine atom, a hydroxyl group, and a nitrile group on the benzene ring creates a molecule with distinct reactivity at multiple sites. The electron-withdrawing nature of the fluorine and nitrile groups, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, allows for controlled, regioselective modifications. This makes the compound an ideal starting material for constructing pharmacologically active agents and advanced materials like liquid crystals.[1][2] This guide serves as a foundational resource for scientists leveraging this key intermediate in their research and development pipelines.
Physicochemical and Computed Properties
A precise understanding of a molecule's properties is the cornerstone of its effective application. The molecular weight and other key identifiers for 4-Fluoro-2-hydroxybenzonitrile are summarized below. This data is essential for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and regulatory compliance.
| Property | Value | Source |
| Molecular Weight | 137.11 g/mol | [3] |
| Molecular Formula | C₇H₄FNO | [3] |
| CAS Number | 186590-01-2 | [3] |
| IUPAC Name | 4-fluoro-2-hydroxybenzonitrile | [3] |
| Exact Mass | 137.027691913 Da | [3] |
| Appearance | Off-white to pale tan solid | [2] |
| SMILES | C1=CC(=C(C=C1F)O)C#N | [3] |
| InChIKey | ZAYFMRICIYQIAP-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 44 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| XLogP3-AA (Lipophilicity) | 1.9 | [3] |
Synthesis and Manufacturing Insights
The synthesis of substituted benzonitriles often involves the introduction of the nitrile group onto a pre-functionalized benzene ring. A common and effective method is the cyanation of an aryl halide. While multiple specific pathways exist, a representative and industrially relevant approach is the Rosenmund–von Braun reaction, which utilizes a copper(I) cyanide reagent to displace a halide, typically bromide or iodide.
The causality for this choice rests on the reliability and relatively high yields of this reaction for aromatic systems. The copper catalyst facilitates the nucleophilic substitution, which would otherwise be difficult on an electron-rich aromatic ring. The choice of a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) is critical to ensure the reagents remain in solution at the elevated temperatures required for the reaction to proceed at a practical rate.[4]
Generalized Synthetic Workflow Diagram
Caption: Generalized workflow for the synthesis of 4-Fluoro-2-hydroxybenzonitrile.
Representative Experimental Protocol: Cyanation of 2-Bromo-5-fluorophenol
This protocol is a representative example based on established chemical principles.[4] Researchers should first consult specific literature and perform appropriate risk assessments.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-5-fluorophenol (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Under a positive pressure of nitrogen, add anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 150 °C with vigorous stirring. The reaction progress must be monitored as a self-validating system. This is achieved by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature. Carefully pour the dark mixture into an aqueous solution of iron(III) chloride and hydrochloric acid to break down the copper complexes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with water and brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-Fluoro-2-hydroxybenzonitrile.
Spectroscopic Characterization
Unambiguous structural confirmation is a non-negotiable tenet of scientific integrity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and definitive characterization of the molecule's structure.[5]
Analytical Workflow Diagram
Caption: Integrated workflow for the structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic framework of the molecule.[6] The predicted chemical shifts are based on the known electronic effects of the substituents on the aromatic ring.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
|---|---|---|---|
| ¹H | 10.0 - 11.0 | Broad Singlet | Acidic proton of the phenolic -OH group. |
| ¹H | 7.6 - 7.8 | Doublet of Doublets | Aromatic proton ortho to -CN and meta to -F. |
| ¹H | 7.1 - 7.3 | Doublet of Doublets | Aromatic proton ortho to -F and meta to -OH. |
| ¹H | 6.9 - 7.1 | Doublet of Doublets | Aromatic proton ortho to -OH and meta to -CN. |
| ¹³C | ~160 (C-F coupling) | Doublet | C2-OH: Carbon attached to the hydroxyl group. |
| ¹³C | ~158 (C-F coupling) | Doublet | C4-F: Carbon directly attached to fluorine, showing a large C-F coupling constant. |
| ¹³C | ~135 (C-F coupling) | Doublet | Aromatic CH carbon. |
| ¹³C | ~118 | Singlet | C≡N: Nitrile carbon. |
| ¹³C | ~115 (C-F coupling) | Doublet | Aromatic CH carbon. |
| ¹³C | ~110 (C-F coupling) | Doublet | Aromatic CH carbon. |
| ¹³C | ~105 (C-F coupling) | Doublet | C1-CN: Carbon attached to the nitrile group. |
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of the purified compound for ¹H NMR (25-30 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Parameter Setup: Acquire the spectra using standard parameters. For ¹H NMR, a spectral width of 16 ppm and 16-32 scans is typical. For ¹³C NMR, a spectral width of 240 ppm and 1024 or more scans may be required.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[5]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3200 - 3500 (broad) | O-H | Stretching |
| 2220 - 2240 (sharp) | C≡N | Stretching |
| 1500 - 1600 | C=C | Aromatic Ring Stretching |
| 1200 - 1300 | C-O | Phenolic C-O Stretching |
| 1000 - 1100 | C-F | Aryl C-F Stretching |
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum to subtract atmospheric (H₂O, CO₂) contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the key absorption peaks and correlate them with the expected functional groups.
Mass Spectrometry (MS)
MS determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural clues.[7]
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Ion | Rationale |
|---|---|---|
| 137 | [M]⁺ | Molecular Ion Peak |
| 109 | [M-CO]⁺ | Loss of carbon monoxide, common for phenols. |
| 108 | [M-HCN]⁺ | Loss of hydrogen cyanide from the nitrile group. |
Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a coupled GC or LC system.
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization, EI, or Electrospray Ionization, ESI).
-
Analysis: Acquire the mass spectrum. The molecular ion peak [M]⁺ should correspond to the exact mass of the compound (137.0277 Da for C₇H₄FNO).
Applications in Research and Drug Development
The true value of 4-Fluoro-2-hydroxybenzonitrile lies in its utility as a scaffold for building more complex, high-value molecules. Its fluorinated aromatic core is a "privileged structure" in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8]
A primary application is in the synthesis of kinase inhibitors for oncology research.[8] Protein kinases are crucial signaling enzymes that are often dysregulated in cancer. Small molecules that can block the ATP-binding site of these kinases are a major class of anti-cancer drugs. The 4-fluoro-2-hydroxybenzonitrile scaffold can be elaborated through reactions at the hydroxyl and nitrile groups, or via nucleophilic aromatic substitution, to generate libraries of potential kinase inhibitors.
Role as a Kinase Inhibitor Precursor
Caption: Conceptual pathway from a core intermediate to a lead drug compound.
Safety and Handling
Adherence to safety protocols is paramount when handling any chemical intermediate. 4-Fluoro-2-hydroxybenzonitrile is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[3]
GHS Hazard Identification
| Hazard Code | Statement |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Laboratory Best Practices
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.
Conclusion
4-Fluoro-2-hydroxybenzonitrile is a high-value chemical intermediate whose utility is firmly established in the fields of medicinal chemistry and materials science. Its molecular weight of 137.11 g/mol and unique trifunctionalized structure provide a versatile platform for synthetic innovation. This guide has provided a senior-level perspective on its core properties, a robust framework for its synthesis and characterization, and insights into its application. By employing the self-validating and scientifically-grounded protocols detailed herein, researchers can confidently and safely utilize this compound to advance their scientific objectives.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11029901, 4-Fluoro-2-hydroxybenzonitrile. PubChem. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734675, 2-Fluoro-4-hydroxybenzonitrile. PubChem. [Link]
- Google Patents (2002). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile.
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X (formerly Twitter) (n.d.). 2-Fluoro-4-Hydroxybenzonitrile: A Key Intermediate with Reliable Supply from China. X. [Link]
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Otto Chemie Pvt. Ltd. (n.d.). 2-Fluoro-4-hydroxybenzonitrile, 98%. Otto Chemie Pvt. Ltd. [Link]
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Chemdad Co., Ltd (n.d.). 2-Fluoro-4-hydroxybenzonitrile. Chemdad. [Link]
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LookChem (n.d.). Exploring 2-Fluoro-4-Hydroxybenzonitrile: Properties and Applications. LookChem. [Link]
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Wiley (n.d.). 2-Fluoro-4-hydroxybenzonitrile. SpectraBase. [Link]
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